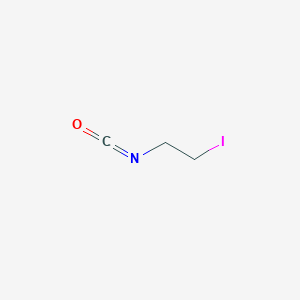

1-Iodo-2-isocyanatoethane

Description

Contextualization of 1-Iodo-2-isocyanatoethane within Contemporary Isocyanate Chemistry Research

This compound (CAS No. 118991-07-4) is a specific example of a halogenated isocyanate that has garnered interest in synthetic chemistry. chemsrc.com While the broader field of isocyanate chemistry is extensive, focusing on applications from polymer science to pharmaceuticals, research into bifunctional isocyanates like the 2-haloethyl derivatives is a more specialized area. chim.itethz.ch These compounds are recognized for their potential in the streamlined synthesis of nitrogen-containing heterocyclic structures. nih.gov The chloro-analogue, 1-chloro-2-isocyanatoethane, has been documented in the synthesis of various heterocycles, including morpholine, piperazine, and oxazoline (B21484) derivatives. researchgate.netrsc.org Given the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, this compound presents itself as a highly reactive and potentially more efficient alternative for these and other synthetic transformations. Its study is situated within the ongoing effort to develop novel, efficient, and atom-economical routes to complex molecules. researchgate.net

Below is a table of key chemical properties for this compound:

| Property | Value |

| CAS Number | 118991-07-4 |

| Molecular Formula | C₃H₄INO |

| Molecular Weight | 196.974 g/mol |

| Exact Mass | 196.93400 u |

| PSA (Polar Surface Area) | 29.43 Ų |

| LogP | 0.75720 |

Table 1: Chemical Properties of this compound. Data sourced from chemsrc.com.

Fundamental Principles of Halogenated Isocyanates as Reactive Intermediates

Halogenated isocyanates are classic examples of bifunctional electrophiles. scirp.org The isocyanate group (–N=C=O) is highly susceptible to attack by a wide range of nucleophiles, such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and carbamic acids (which can subsequently decarboxylate), respectively. researchgate.net Concurrently, the alkyl halide moiety provides a second electrophilic center. The halogen atom, particularly a good leaving group like iodine, can be displaced by nucleophiles in SN2 reactions.

This dual reactivity allows for sequential or, more powerfully, domino and cascade reactions. A common strategy involves the initial reaction of the isocyanate group with a nucleophile. The resulting intermediate, now containing the halogenated ethyl chain, can then undergo an intramolecular cyclization, where another nucleophilic site within the same molecule displaces the halide to form a heterocyclic ring. thieme-connect.detcichemicals.combiointerfaceresearch.comencyclopedia.pub This approach is a highly efficient method for constructing cyclic systems, as it forms multiple bonds in a single synthetic sequence. The choice of halogen is critical; the higher reactivity of the C-I bond in this compound compared to the C-Cl or C-Br bond in its analogues can lead to faster reaction times and milder reaction conditions for such cyclizations.

Significance of this compound in the Development of Complex Molecular Architectures

The true significance of this compound lies in its role as a versatile building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are core structures in many natural products and pharmaceutical agents. researchgate.netnih.gov Its bifunctional nature allows for its use in diversity-oriented synthesis, where a common starting material can be used to generate a library of structurally diverse compounds. organic-chemistry.org

For instance, the reaction of this compound with a bifunctional nucleophile, such as an amino alcohol or a diamine, can initiate a cascade reaction. The amine would first attack the isocyanate to form a urea (B33335), followed by an intramolecular cyclization where the alcohol or the second amine displaces the iodide to form a saturated six-membered heterocycle like a piperazinone or a morpholinone derivative. This strategy provides a rapid and efficient entry into these valuable scaffolds. The high reactivity of the iodo-substituent facilitates these cyclizations under mild conditions, which is crucial when dealing with sensitive functional groups elsewhere in the molecule. thieme-connect.de While specific documented examples in the literature for the iodo-variant are less common than for its chloro-counterpart, the principles of its reactivity point to its significant potential in the synthesis of complex, biologically relevant molecules. researchgate.netunirioja.es

Structure

3D Structure

Properties

CAS No. |

118991-07-4 |

|---|---|

Molecular Formula |

C3H4INO |

Molecular Weight |

196.97 g/mol |

IUPAC Name |

1-iodo-2-isocyanatoethane |

InChI |

InChI=1S/C3H4INO/c4-1-2-5-3-6/h1-2H2 |

InChI Key |

AXVLLOUVHQNLCY-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)N=C=O |

Origin of Product |

United States |

Reactivity Profiles and Transformational Pathways of 1 Iodo 2 Isocyanatoethane

Electrophilic Characteristics of the Isocyanate Group (–NCO)

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom. This pronounced electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent, more electronegative nitrogen and oxygen atoms. nih.govpatsnap.com This electronic arrangement results in a significant partial positive charge on the central carbon atom, rendering it highly susceptible to attack by a wide variety of nucleophiles. wikipedia.org The reactivity of the isocyanate group in 1-iodo-2-isocyanatoethane is central to its utility in forming a diverse array of derivatives through nucleophilic addition reactions. nih.gov

Reactivity Governed by the Terminal Iodine Atom as a Leaving Group

The second reactive center in this compound is the primary carbon atom attached to the iodine. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile. The specific mechanism, either Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular), is dictated primarily by the structure of the substrate. masterorganicchemistry.com

For this compound, the iodine atom is attached to a primary carbon. This structural feature strongly favors the Sₙ2 pathway. organic-chemistry.orgreddit.comlibretexts.org

Sₙ2 Pathway: This mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). youtube.com The formation of a new bond and the breaking of the old bond occur simultaneously through a single transition state. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Primary alkyl halides, like this compound, are ideal substrates for Sₙ2 reactions due to minimal steric hindrance at the reaction center. libretexts.org

Sₙ1 Pathway: The Sₙ1 mechanism is disfavored for this molecule. This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. youtube.com Primary carbocations are highly unstable and energetically unfavorable, making the Sₙ1 route for primary alkyl halides extremely unlikely under normal conditions. organic-chemistry.orglibretexts.org

Therefore, the reaction of this compound with a wide range of nucleophiles (e.g., cyanide, alkoxides, thiolates, azide) would be expected to proceed cleanly via an Sₙ2 mechanism, allowing for the introduction of various functional groups at the terminal position while preserving the isocyanate moiety for subsequent transformations.

Table 3: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

| Feature | Sₙ2 Pathway | Sₙ1 Pathway |

|---|---|---|

| Substrate Preference | Methyl > Primary > Secondary | Tertiary > Secondary |

| Likelihood for I-CH₂-CH₂-NCO | Highly Favored | Highly Disfavored |

| Mechanism | One-step (concerted) | Two-step |

| Intermediate | Transition state | Carbocation |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Stereochemistry | Inversion of configuration | Racemization |

Elimination Reactions (E1, E2, and E1cB Pathways)

Elimination reactions of this compound can lead to the formation of vinyl isocyanate, a valuable synthon. The pathway for this transformation—E1, E2, or E1cB—is dictated by the reaction conditions, particularly the nature of the base employed. wikipedia.orgdalalinstitute.com

E1 Pathway: This two-step mechanism involves the initial departure of the iodide leaving group to form a carbocation, followed by deprotonation by a weak base. masterorganicchemistry.comlibretexts.org Given the stability of the iodide anion as a good leaving group, this pathway is plausible, especially in polar protic solvents that can stabilize the carbocation intermediate. libretexts.org However, the potential for rearrangement and the typically high energy of primary carbocations might make this pathway less favorable compared to concerted or carbanion-mediated routes.

E2 Pathway: This concerted, one-step mechanism is favored by the presence of a strong, non-hindered base. dalalinstitute.commasterorganicchemistry.com The base would abstract a proton from the carbon adjacent to the isocyanate group, while the iodide ion departs simultaneously. dalalinstitute.com The acidity of the α-proton is enhanced by the electron-withdrawing nature of the isocyanato group, making it susceptible to abstraction.

E1cB Pathway: The Elimination Unimolecular conjugate Base (E1cB) mechanism is a two-step process that proceeds through a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com This pathway is particularly relevant for substrates with an acidic proton and a relatively poor leaving group. wikipedia.org In the case of this compound, the presence of the electron-withdrawing isocyanate group significantly increases the acidity of the adjacent protons. A strong base can deprotonate this position to form a resonance-stabilized carbanion. wikipedia.orglibretexts.org Subsequent expulsion of the iodide leaving group would then yield vinyl isocyanate. The stability of the intermediate carbanion makes the E1cB pathway a highly probable mechanism under basic conditions. wikipedia.org

The choice of base and solvent is crucial in directing the outcome of the elimination reaction. A summary of conditions favoring each pathway is presented in the table below.

| Elimination Pathway | Favored By |

| E1 | Weak base, polar protic solvent, conditions favoring carbocation formation. libretexts.org |

| E2 | Strong, non-hindered base, conditions favoring a concerted transition state. dalalinstitute.commasterorganicchemistry.com |

| E1cB | Strong base, presence of an acidic proton leading to a stabilized carbanion intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org |

Intramolecular Cyclization Pathways Facilitated by Dual Functionality

The proximate positioning of the electrophilic isocyanate carbon and the carbon bearing a good leaving group (iodide) makes this compound an ideal precursor for the synthesis of various heterocyclic systems.

The dual functionality of this compound allows for sequential or one-pot reactions to construct heterocyclic rings. A common strategy involves an initial reaction with a dinucleophile. For instance, reaction with a compound containing both an amine and a hydroxyl or thiol group can lead to the formation of an intermediate that is primed for intramolecular cyclization.

A notable application of similar haloalkyl isocyanates is in Aza-Wittig/heterocyclization reactions. acs.org For example, 2-bromoethyl isocyanate has been used in a one-pot, solid-phase synthesis of tetracyclic 1,3,5-triazino[1,2-a]benzimidazolium derivatives. acs.org In this sequence, a resin-bound iminophosphorane undergoes an Aza-Wittig reaction with the isocyanate to form a carbodiimide, which then rapidly cyclizes. A subsequent intramolecular nucleophilic substitution of the bromide leads to the formation of a second heterocyclic ring. acs.org Given that the carbon-iodine bond is more labile than the carbon-bromine bond, this compound is expected to be an even more effective substrate for such transformations.

The general scheme for such a cyclization can be envisioned as follows:

Nucleophilic attack on the isocyanate: A nucleophile (e.g., an amine) attacks the isocyanate group to form a urea (B33335) or a related adduct.

Intramolecular substitution: The newly introduced nucleophilic center (or another nucleophilic group present in the molecule) displaces the iodide ion in an intramolecular fashion to form a heterocyclic ring.

This strategy can be employed to synthesize a variety of nitrogen-containing heterocycles, with the specific ring system depending on the nature of the nucleophile used in the initial step.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The carbon-iodine bond in this compound is highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which can then be used in subsequent transformations, including those involving the isocyanate group. The isocyanate functionality is generally stable under the conditions of many common cross-coupling reactions.

The C-I bond can participate in well-established palladium-catalyzed reactions such as:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

For instance, a Suzuki coupling reaction could be used to introduce an aryl group, leading to a product that could then undergo intramolecular cyclization involving the isocyanate and a substituent on the newly introduced aryl ring.

Furthermore, nickel-catalyzed reactions have been shown to be effective for transformations involving both isocyanates and alkyl halides. A nickel-catalyzed cycloaddition of aziridines with isocyanates has been reported to yield iminooxazolidine derivatives. organic-chemistry.org Additionally, iron-catalyzed tandem cyclization/cross-coupling reactions of alkyl iodides with Grignard reagents have been described. beilstein-journals.org This suggests that this compound could be a suitable substrate for a variety of metal-catalyzed processes that functionalize both ends of the molecule.

The following table summarizes some potential metal-catalyzed cross-coupling reactions for this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond Formation |

| Suzuki Coupling | Boronic acids/esters | Pd(0) / Ligand / Base | C(sp3)-C(sp2) or C(sp3)-C(sp3) |

| Heck Coupling | Alkenes | Pd(0) / Ligand / Base | C(sp3)-C(sp2) |

| Sonogashira Coupling | Terminal alkynes | Pd(0) / Cu(I) / Base | C(sp3)-C(sp) |

| Buchwald-Hartwig Amination | Amines | Pd(0) / Ligand / Base | C(sp3)-N |

Applications of 1 Iodo 2 Isocyanatoethane As a Key Synthetic Synthon

Advanced Organic Synthesis

In the field of advanced organic synthesis, 1-Iodo-2-isocyanatoethane serves as a versatile C2-N building block for constructing molecules with significant structural complexity. Its predictable reactivity enables its incorporation into sophisticated synthetic strategies.

A primary application of this compound is in the synthesis of nitrogen-containing heterocyclic systems. The typical reaction pathway involves a two-step sequence within a single synthetic operation. First, a nucleophile attacks the electrophilic carbon of the isocyanate group. This is followed by an intramolecular cyclization, where a nucleophilic center displaces the iodide atom to form the ring.

The most common application of this strategy is the synthesis of five-membered rings. For example, reaction with a primary amine (R-NH₂) initially forms an N-(2-iodoethyl)-N'-substituted urea (B33335) intermediate. Subsequent treatment with a non-nucleophilic base promotes intramolecular N-alkylation, yielding a 1-substituted imidazolidin-2-one. Similarly, reaction with an alcohol (R-OH) or a thiol (R-SH) can lead to the formation of corresponding N-substituted oxazolidin-2-ones and thiazolidin-2-ones, respectively.

The table below summarizes representative examples of this synthetic strategy.

Table 1: Synthesis of Heterocycles using this compound (Click to expand)

| Nucleophilic Substrate | Intermediate Formed | Heterocyclic Product | Typical Base for Cyclization |

| Aniline (B41778) | N-(2-Iodoethyl)-N'-phenylurea | 1-Phenylimidazolidin-2-one | Sodium Hydride (NaH) |

| Benzyl alcohol | Benzyl N-(2-iodoethyl)carbamate | 3-Benzyloxazolidin-2-one | Potassium Carbonate (K₂CO₃) |

| Thiophenol | S-Phenyl N-(2-iodoethyl)thiocarbamate | 3-Phenylthiazolidin-2-one | Triethylamine (Et₃N) |

| Methylamine (B109427) | N-(2-Iodoethyl)-N'-methylurea | 1-Methylimidazolidin-2-one | Sodium Hydride (NaH) |

This methodology provides a direct and efficient route to these important heterocyclic scaffolds, which are core structures in numerous biologically active compounds.

The reactivity of this compound can be harnessed for stereoselective transformations, particularly when chiral substrates are involved. When a chiral nucleophile, such as a chiral amine or alcohol, reacts with the achiral isocyanate, a mixture of diastereomers is formed. The subsequent intramolecular cyclization can proceed with varying degrees of diastereoselectivity, depending on the substrate and reaction conditions.

A key application is the reaction with chiral amino acids or their derivatives. For instance, reacting the methyl ester of (S)-Alanine with this compound yields a diastereomeric mixture of urea intermediates. The subsequent base-induced cyclization can favor the formation of one diastereomer of the resulting hydantoin-like structure over the other. The stereochemical outcome is often governed by minimizing steric interactions in the transition state of the ring-closing step.

Table 2: Stereoselective Cyclization with a Chiral Substrate (Click to expand)

| Chiral Substrate | Reaction Sequence | Major Diastereomeric Product | Diastereomeric Ratio (d.r.) |

| (S)-Phenylalaninol | 1. Addition to isocyanate2. Base-induced cyclization | (S)-4-Benzyl-3-((S)-2-hydroxy-1-phenylethyl)oxazolidin-2-one | >90:10 |

| Methyl (R)-2-aminobutanoate | 1. Addition to isocyanate2. Base-induced cyclization | Methyl (R)-2-(3-ethyl-2-oxoimidazolidin-1-yl)butanoate | ~75:25 |

This approach allows the chirality of a readily available starting material to direct the formation of new, complex chiral structures.

While not a classic component in one-pot multi-component reactions (MCRs) like the Ugi or Passerini reactions, this compound is exceptionally well-suited for MCR-post-modification strategies. In this approach, a product from an MCR, which often contains a free amine or hydroxyl group, is treated with this compound. This step introduces the iodoethylurea or iodoethylcarbamate moiety, which then undergoes a subsequent intramolecular cyclization.

This strategy rapidly builds molecular complexity. For example, a Ugi reaction between an aldehyde, an amine, an isocyanide, and a carboxylic acid can be designed to yield a product with a pendant primary amine. This product can then be reacted with this compound and a base to construct a fused heterocyclic system, combining the efficiency of MCRs with the specific ring-forming capabilities of the iodo-isocyanate synthon. This allows for the generation of diverse molecular libraries from simple starting materials in a highly efficient manner.

Pharmaceutical Synthesis as a Building Block

In medicinal chemistry and pharmaceutical development, this compound is valued as a building block for creating molecules with potential therapeutic activity. Its ability to introduce specific pharmacophoric elements is particularly important.

The urea functional group is a privileged structure in drug design, acting as a rigid and effective hydrogen bond donor-acceptor. It is a common feature in many enzyme inhibitors, particularly kinase inhibitors. This compound provides a direct route to introduce a urea moiety with a reactive alkyl iodide "handle."

Medicinal chemists can react a complex amine, often the core of a drug candidate, with this compound to form an N-(2-iodoethyl)urea derivative. The iodide can then be used for further synthetic elaboration, such as in cross-coupling reactions (e.g., Suzuki, Sonogashira) or substitution with other nucleophiles to explore the structure-activity relationship (SAR) of a compound series. This modular approach accelerates the drug discovery process.

Table 3: Formation of Urea Scaffolds for Medicinal Chemistry (Click to expand)

| Pharmaceutically Relevant Amine | Resulting Urea Product | Potential Subsequent Reaction |

| 4-Anisidine | N-(2-Iodoethyl)-N'-(4-methoxyphenyl)urea | Suzuki coupling at iodide position |

| 3-Aminopyridine | N-(2-Iodoethyl)-N'-(pyridin-3-yl)urea | Substitution of iodide with azide (B81097) |

| Cyclopropylamine | N-Cyclopropyl-N'-(2-iodoethyl)urea | Heck coupling at iodide position |

This application is a targeted version of the general heterocyclic synthesis described in section 4.1.1, focusing on scaffolds with known biological relevance. The imidazolidin-2-one ring, for example, is the core of several antiviral and CNS-active agents.

The synthesis of compounds related to the antiviral agent WIN 51711 has utilized this chemistry. The general synthetic route involves reacting a substituted aniline with this compound to form the corresponding urea. This intermediate is then cyclized under basic conditions to furnish the 1-arylimidazolidin-2-one core structure. This robust and high-yielding transformation is ideal for producing libraries of analogues for biological screening and lead optimization. The reliability of this reaction makes this compound a go-to reagent for constructing this specific and valuable pharmacophore.

Polymer Chemistry and Material Science

The bifunctional nature of this compound, possessing both a reactive alkyl iodide and an electrophilic isocyanate group, makes it a highly valuable and versatile building block, or synthon, in the field of polymer chemistry. This unique combination allows for its strategic integration into macromolecules through various polymerization and modification techniques, enabling the design of advanced materials with tailored properties and complex architectures. Its utility spans from acting as a specialized monomer in controlled polymerization to being a key agent for the post-polymerization functionalization of existing polymer chains.

Monomer in Controlled Polymerization Processes

This compound is particularly well-suited for use in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comencyclopedia.pub In these processes, the carbon-iodine bond can serve as an efficient initiating site. cmu.edu Controlled polymerization methods are distinguished from conventional free-radical polymerization by their ability to suppress irreversible chain termination, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and precisely defined architectures. mdpi.comresearchgate.net

In a typical ATRP setup, the alkyl iodide group of this compound is reversibly activated by a transition metal complex (e.g., a copper/ligand complex), generating a radical that initiates the polymerization of a vinyl monomer. sigmaaldrich.com As the polymer chain grows, the molecule of this compound remains at the starting terminus (the alpha-end) of the chain. Crucially, the isocyanate group (-NCO) does not participate in the radical polymerization, retaining its reactivity. This process results in a polymer chain with a highly reactive isocyanate group at one end, which can be used for subsequent chemical transformations. nih.gov

This "end-functional" polymer is a valuable macroinitiator or precursor for more complex structures. The terminal isocyanate can react with a variety of nucleophiles, such as alcohols or amines, to attach other molecules or link to other polymer chains, forming block copolymers. l-i.co.ukd-nb.info

Table 1: Components for a Hypothetical ATRP using this compound as Initiator

| Component | Role | Example |

|---|---|---|

| Initiator | Provides the starting point for polymer growth and the terminal functional group. | This compound |

| Monomer | The repeating unit that forms the main polymer chain. | Methyl methacrylate, Styrene, Acrylates |

| Catalyst | Transition metal complex that reversibly activates/deactivates the growing chain. | Copper(I) bromide (CuBr) |

| Ligand | Solubilizes the metal salt and tunes its catalytic activity. | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Dissolves all components of the reaction. | Toluene, Anisole |

Incorporation into Functional Polymeric Architectures

The true versatility of this compound is realized in its ability to facilitate the creation of complex and functional polymeric architectures. This is achieved primarily through post-polymerization modification, a powerful strategy where a pre-formed polymer is chemically altered to introduce new functionalities. nih.govbeilstein-journals.org

The highly electrophilic isocyanate group of this compound reacts efficiently and selectively with polymers containing nucleophilic side-chains, such as hydroxyl (-OH) or amine (-NH2) groups. molaid.com For instance, research has demonstrated the modification of poly(N-hydroxyethyl acrylamide) (PHEAM) with this compound. molaid.com In this reaction, the isocyanate group forms a stable urethane (B1682113) linkage with the hydroxyl side-chains of the PHEAM polymer. This process effectively grafts the iodoethyl moiety onto the polymer backbone, transforming a simple hydrophilic polymer into a multifunctional scaffold decorated with reactive alkyl iodide sites.

These newly installed iodide groups can then serve as initiation sites for a second polymerization, such as ATRP, allowing for the growth of new polymer chains from the backbone of the original polymer. This "grafting-from" approach results in the formation of well-defined graft copolymers or "bottle-brush" polymers, where the properties of the final material can be tuned by controlling the nature and length of the grafted chains. encyclopedia.pubmdpi.com

Beyond graft copolymers, this compound is instrumental in synthesizing block copolymers. researchgate.netresearchgate.net As described previously, using it as an initiator in a controlled polymerization yields a polymer with a terminal isocyanate group. This isocyanate-terminated polymer can then be reacted with a second, pre-formed polymer that has a terminal nucleophilic group (e.g., a hydroxyl-terminated polymer). This "coupling" or "linking" reaction joins the two distinct polymer blocks together, creating a well-defined A-B diblock copolymer. This method allows for the combination of two polymers with disparate properties (e.g., a hydrophobic block and a hydrophilic block) into a single macromolecule. encyclopedia.pub

Table 2: Functional Polymeric Architectures Enabled by this compound

| Architecture | Synthetic Strategy | Role of this compound | Resulting Structure |

|---|---|---|---|

| End-Functional Polymer | Controlled Polymerization (e.g., ATRP) | Initiator : The iodo- group starts the polymerization. | A linear polymer chain with a terminal isocyanate (-NCO) group. |

| Graft Copolymer | Post-Polymerization Modification followed by "Grafting-From" | Modifying Agent : The -NCO group reacts with a polymer backbone to attach iodo- groups. | A primary polymer backbone with secondary polymer chains grafted from it. |

| Block Copolymer | Sequential Polymerization and Linking | Initiator & Linking Agent : Acts as an initiator for the first block, and its terminal -NCO group links to a second polymer block. | Two distinct polymer chains (Block A and Block B) joined end-to-end. |

Spectroscopic and Computational Elucidation of 1 Iodo 2 Isocyanatoethane and Its Derivatives

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data by providing insight into molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For 1-iodo-2-isocyanatoethane, DFT calculations could be employed to predict and understand several key properties.

Molecular Geometry: DFT calculations can determine the optimized three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. This is particularly useful for studying conformational isomers, such as the orientation of the isocyanate group relative to the iodoethyl backbone.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands.

Electronic Properties: DFT provides information on frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and electronic transitions, which relates to the UV/Vis spectrum.

Charge Distribution: The theory allows for the calculation of atomic charges and the generation of molecular electrostatic potential (MESP) maps, which visualize the electron density and highlight electrophilic and nucleophilic regions of the molecule. This would reveal the polarity of the C-I and N-C-O bonds and predict sites for intermolecular interactions.

By combining these computational insights with the experimental spectroscopic data, a complete and detailed picture of the structure and properties of this compound can be achieved.

Density Functional Theory (DFT) Investigations on Electronic Structure and Bonding

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and stability. ossila.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily transferred. researchgate.netresearchgate.net

For this compound, the HOMO is expected to have significant electron density on the iodine atom due to its high-energy p-orbitals, while the LUMO is likely centered around the antibonding orbitals of the isocyanate (N=C=O) group and the C-I bond. The energy of these orbitals determines the molecule's ability to donate or accept electrons. ossila.com The precise energy gap can be calculated using DFT methods, which would reveal its relative stability and reactivity. researchgate.net For instance, a related study on a different organic molecule calculated a HOMO-LUMO gap of 3.1896 eV, indicating a reactive and relatively soft molecule. researchgate.net Similar calculations for this compound would provide valuable insights into its electronic characteristics.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest energy molecular orbital occupied by electrons. ossila.com | Indicates the molecule's electron-donating capability, likely centered on the iodine atom. |

| LUMO | Lowest energy molecular orbital that is unoccupied. ossila.com | Represents the molecule's electron-accepting capability, likely associated with the isocyanate group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A primary determinant of chemical stability and reactivity. A smaller gap implies higher reactivity. researchgate.net |

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities for Nonlinear Optical Properties

Molecules with potential for nonlinear optical (NLO) applications are of great interest for modern technologies like optical data processing and communication. dtic.mil The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and, most importantly, its first hyperpolarizability (β). scielo.org.pe These properties describe how the electron cloud of a molecule is distorted by an external electric field. scielo.org.pe

Computational methods, particularly DFT, are effective in predicting these NLO properties. ipme.ru A large hyperpolarizability value (β) is often associated with significant intramolecular charge transfer, typically found in molecules with strong electron donor and acceptor groups connected by a conjugated system. ipme.ru For this compound, the iodine atom can act as a donor and the isocyanate group as an acceptor. While it lacks a traditional conjugated system, the interaction between these groups can still lead to notable NLO properties.

Calculations would involve optimizing the molecule's geometry and then applying a finite electric field to determine the changes in energy and dipole moment. dtic.mil For comparison, a study on a different molecule using the ωB97XD/6311++G(d,p) method reported a first hyperpolarizability (β) of 368.02 × 10⁻³¹ esu, which is significantly higher than that of the standard NLO material urea (B33335). researchgate.net Similar calculations for this compound would quantify its potential as an NLO material.

Table 2: Calculated Nonlinear Optical Properties for an Example Organic Molecule

| Property | Symbol | Calculated Value (esu) |

|---|---|---|

| Dipole Moment | μ | 1.171 x 10⁻¹⁸ |

| Polarizability | α | - |

| First Hyperpolarizability | β | 368.02 x 10⁻³¹ |

Data derived from a study on 4-fluoro-4-hydroxybenzophenone for illustrative purposes. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures based on a localized Lewis structure picture. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy, E(2), associated with these interactions. uni-muenchen.de

Table 3: Example NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | σ*(C-H) | 8.13 | Hyperconjugation |

| σ(C-H) | σ*(C-N) | > 0.5 | Hyperconjugation |

Data from a tutorial example of methylamine (B109427) (CH3NH2) to illustrate the concept. wisc.edu

Conformational Analysis and Energy Minima

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers or rotamers, that arise from rotation around single bonds. scribd.com The analysis aims to identify the structures corresponding to energy minima and to understand the energy differences between them, which determines their relative populations at equilibrium. lumenlearning.com

For this compound (I-CH₂-CH₂-NCO), rotation around the central C-C bond gives rise to different conformers. The key dihedral angle is I-C-C-N. The two primary staggered conformations are anti, where the iodine atom and the isocyanate group are positioned 180° apart, and gauche, where they are approximately 60° apart. maricopa.edu Generally, the anti conformation is expected to be more stable due to reduced steric strain between the bulky iodine and isocyanate groups. maricopa.edu However, electrostatic interactions (dipole-dipole) can sometimes stabilize the gauche form.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle and calculating the energy of each resulting structure. semanticscholar.org This process identifies all stable conformers (energy minima) and the transition states (energy maxima) that separate them. scribd.com For instance, in butane, the anti conformation is the global energy minimum, while the gauche conformation is a local minimum, slightly higher in energy. maricopa.edu A similar profile is expected for this compound, though the precise energy differences would depend on the interplay of steric and electronic effects. semanticscholar.org

Molecular Dynamics and Time-Resolved Studies of Dynamic Processes

While computational studies on static properties are informative, molecular dynamics (MD) simulations and time-resolved spectroscopy provide insight into the molecule's behavior over time, including conformational changes and interactions with its environment.

Investigation of Rotational Isomerization and Conformational Transitions

Rotational isomerization is the process by which a molecule converts between its different stable conformers. researchgate.net The rate of this conversion is determined by the height of the energy barrier separating the conformers. Time-resolved spectroscopy and MD simulations can be used to study these dynamic processes. researchgate.net

For this compound, the primary dynamic process is the rotation around the C-C bond, leading to interconversion between anti and gauche conformers. The energy barrier for this rotation corresponds to the eclipsed conformations. maricopa.edu Time-resolved infrared spectroscopy has been used to measure the rotational isomerization time constant for similar molecules, such as the CF₂BrCF₂ radical in solution, which was found to be 47 ± 5 ps. researchgate.net The rotational barriers and isomerization rates for this compound could be similarly investigated or calculated using transition state theory. researchgate.net Such studies are crucial for understanding reaction mechanisms where the specific conformation of a reactant or intermediate can determine the stereochemical outcome. researchgate.net

Solvation Effects on Molecular Dynamics

The properties and dynamics of a molecule can be significantly influenced by its solvent environment. substack.com Solvation can alter the relative energies of different conformers, affect rotational energy barriers, and mediate intermolecular interactions. mdpi.comresearchgate.net Molecular dynamics simulations that explicitly include solvent molecules are a powerful tool for studying these effects. substack.com

For a polar molecule like this compound, a polar solvent would likely stabilize the conformer with the larger dipole moment. researchgate.net This could potentially alter the anti vs. gauche population ratio compared to the gas phase. mdpi.com MD simulations can model the solute-solvent interactions, such as hydrogen bonding or dipole-dipole forces, and their impact on the conformational dynamics of the solute. researchgate.net For example, simulations can track how solvent molecules arrange around the solute and how this arrangement affects the rate of rotational isomerization. rsc.org Recent advances even leverage machine learning to create more accurate and efficient implicit solvation models for use in molecular dynamics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.